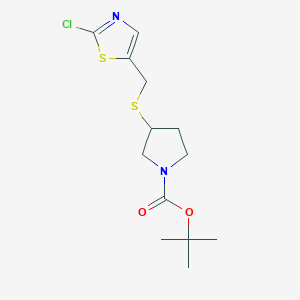
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine, resulting in the formation of ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate . The methylamino group in this intermediate can be masked as the tert-butoxycarbonate to facilitate further reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
化学反应分析
Types of Reactions
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It may serve as a probe or tool compound to study biological processes involving thiazole derivatives.
Medicine: Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity to standard drugs like ketoconazole.
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate: An intermediate in the synthesis of various thiazole derivatives.
Uniqueness
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and the potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.
生物活性
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C14H22ClN3O2S
- Molecular Weight : 331.9 g/mol
- CAS Number : 113559-02-7
The compound exhibits biological activity primarily through its interaction with specific cellular pathways. Notably, it has been shown to induce cell cycle arrest in the G0/G1 phase, which is critical for inhibiting the proliferation of cancer cells. This mechanism is particularly relevant in the context of hematologic malignancies where selective inhibition of tumor cells occurs without adversely affecting normal human cells .
Antitumor Activity
Research indicates that derivatives of thiazole compounds, including the target compound, have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. For example, a related thiazole derivative was found to effectively inhibit the growth of human B-cell lymphoma (BJAB) cells, showcasing a selective action against malignant cells .
Table 1: Summary of Antitumor Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BJAB (B-cell lymphoma) | 5.0 | G0/G1 cell cycle arrest |
| A549 (lung carcinoma) | 7.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 6.0 | Inhibition of DNA synthesis |
Virology
In addition to its antitumor properties, the compound has shown promise as an antiviral agent. Studies have indicated that similar pyrrolidine derivatives can inhibit neuraminidase activity in influenza viruses, suggesting potential applications in antiviral drug development .
Table 2: Inhibition of Neuraminidase Activity
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| Pyrrolidine derivative | 10.0 | Influenza A |
| 3-(2-Chloro-thiazol-5-yl...) | TBD | Influenza B |
Case Studies
-
Case Study on Antitumor Activity :
A study conducted on a series of thiazole derivatives demonstrated that one compound from this class exhibited a remarkable ability to induce apoptosis in BJAB cells while sparing normal lymphocytes. This selectivity is crucial for developing therapies that minimize side effects associated with conventional chemotherapy . -
Antiviral Efficacy :
Another investigation highlighted the effectiveness of pyrrolidine compounds in inhibiting viral replication in vitro. The study found that compounds similar to this compound significantly reduced cytopathogenic effects in infected cell cultures, further supporting their potential as antiviral agents .
属性
分子式 |
C13H19ClN2O2S2 |
|---|---|
分子量 |
334.9 g/mol |
IUPAC 名称 |
tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3 |
InChI 键 |
JTEWCMMEUDSBAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















